4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)benzamide
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Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)benzamide is an organic compound that features a pyrazole ring substituted with dimethyl groups and a benzamide moiety substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Substitution with Dimethyl Groups: The pyrazole ring is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Formation of the Benzamide Moiety: The benzamide moiety is synthesized by reacting 4-fluoroaniline with benzoyl chloride in the presence of a base like pyridine.
Coupling Reaction: Finally, the pyrazole derivative is coupled with the benzamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules like proteins and DNA.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to the active site of enzymes. The fluorophenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylbenzamide: Lacks the fluorine atom, which may affect its binding affinity and selectivity.
4-(1H-pyrazol-1-yl)-N-(4-fluorophenyl)benzamide: Lacks the dimethyl groups, which may affect its steric interactions and overall stability.
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-chlorophenyl)benzamide: Contains a chlorine atom instead of fluorine, which may affect its electronic properties and reactivity.
Uniqueness
The presence of both dimethyl groups on the pyrazole ring and the fluorophenyl group on the benzamide moiety makes 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)benzamide unique. These substituents can significantly influence the compound’s chemical reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C18H16FN3O |
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Molecular Weight |
309.3 g/mol |
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)benzamide |
InChI |
InChI=1S/C18H16FN3O/c1-12-11-13(2)22(21-12)17-9-3-14(4-10-17)18(23)20-16-7-5-15(19)6-8-16/h3-11H,1-2H3,(H,20,23) |
InChI Key |
SXCOEWUNFSJWLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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